2-Chloro-4-isocyanato-1-[(trifluoromethyl)thio]benzene
Overview
Description
2-Chloro-4-isocyanato-1-[(trifluoromethyl)thio]benzene is an organic compound with the molecular formula C8H3ClF3NOS It is characterized by the presence of a chloro group, an isocyanate group, and a trifluoromethylthio group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-isocyanato-1-[(trifluoromethyl)thio]benzene typically involves the reaction of 2-chloro-4-nitro-1-[(trifluoromethyl)thio]benzene with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the isocyanate group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale phosgenation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-isocyanato-1-[(trifluoromethyl)thio]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alcohols.
Addition Reactions: The isocyanate group can react with nucleophiles to form ureas or carbamates.
Oxidation and Reduction: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Ureas and Carbamates: Formed from the reaction of the isocyanate group with amines or alcohols.
Sulfoxides and Sulfones: Formed from the oxidation of the trifluoromethylthio group.
Scientific Research Applications
2-Chloro-4-isocyanato-1-[(trifluoromethyl)thio]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-isocyanato-1-[(trifluoromethyl)thio]benzene involves its reactivity with nucleophiles. The isocyanate group readily reacts with amines and alcohols to form stable urea and carbamate derivatives. The trifluoromethylthio group can undergo oxidation, leading to the formation of sulfoxides and sulfones, which may exhibit different chemical and biological properties.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-2-isocyanato-4-(trifluoromethyl)benzene
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
Uniqueness
2-Chloro-4-isocyanato-1-[(trifluoromethyl)thio]benzene is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical properties compared to other similar compounds. This group enhances the compound’s reactivity and stability, making it valuable in various chemical and industrial applications.
Biological Activity
2-Chloro-4-isocyanato-1-[(trifluoromethyl)thio]benzene (CAS No. 76729-41-4) is a chemical compound with significant potential in various biological applications. Its unique structure, featuring a chloro group, an isocyanate functional group, and a trifluoromethyl thioether moiety, suggests diverse interactions with biological systems. This article reviews the current understanding of its biological activity, including toxicity studies, potential therapeutic effects, and mechanisms of action.
- Molecular Formula: C₈H₃ClF₃NOS
- Molecular Weight: 253.629 g/mol
- Structure: The compound's structure includes a benzene ring substituted with chlorine, an isocyanate group, and a trifluoromethyl thioether.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily related to its toxicity and potential as a chemical intermediate in pharmaceuticals.
Toxicity Studies
- Carcinogenicity : Studies have indicated that exposure to high doses may lead to increased incidences of hepatocellular carcinoma in animal models. The mode of action remains uncertain, but it suggests a potential threshold effect for carcinogenicity .
- Reproductive Effects : Inhalation studies showed adverse effects on reproductive parameters such as sperm motility and count at elevated exposure levels. However, no significant impact on fertility was observed in oral reproductive toxicity studies at lower doses .
- Acute Toxicity : The compound has demonstrated acute toxicity in various animal models, with specific effects noted on liver and kidney functions at high doses .
The mechanisms through which this compound exerts its biological effects are still being elucidated. Key findings include:
- Metabolism : After administration, the compound is rapidly absorbed and distributed in tissues, with significant concentrations found in adipose tissue and lungs . Metabolic pathways involve conversion to glucuronides and mercapturic acid conjugates.
- Sensitization Potential : In lymphocyte proliferation assays, the compound exhibited weak sensitization potential, indicating that it may provoke allergic reactions under certain conditions .
Case Studies
Several studies have contributed to the understanding of this compound's biological activity:
- Inhalation Toxicity Study : A study involving B6C3F1/N mice exposed to varying concentrations of the compound revealed dose-dependent nephropathy and hepatotoxicity. The no-observed-adverse-effect level (NOAEL) was determined to be 50 mg/kg based on liver effects observed at higher doses .
- Dermal Exposure Study : In dermal toxicity assessments, significant changes in blood parameters were noted at concentrations above 1000 ppm, including decreased leukocyte counts and increased globulin concentrations .
Data Summary Table
Properties
IUPAC Name |
2-chloro-4-isocyanato-1-(trifluoromethylsulfanyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NOS/c9-6-3-5(13-4-14)1-2-7(6)15-8(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTGGBWQVAPQNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=O)Cl)SC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650499 | |
Record name | 2-Chloro-4-isocyanato-1-[(trifluoromethyl)sulfanyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76729-41-4 | |
Record name | 2-Chloro-4-isocyanato-1-[(trifluoromethyl)thio]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76729-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-isocyanato-1-[(trifluoromethyl)sulfanyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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